3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18689155
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O3S |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | tert-butyl 3-(1,3-benzoxazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-9-8-12(10-19)11-23-15-18-13-6-4-5-7-14(13)21-15/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | UAORNHQVELTEAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3O2 |
Introduction
3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrrolidine ring, a benzooxazole moiety, and a tert-butyl ester functional group. This compound is of significant interest in medicinal chemistry due to its unique combination of structural components, which may confer distinct biological activities.
Synthesis Methods
The synthesis of 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. These methods highlight the versatility of synthetic strategies available for creating this compound. The specific conditions, such as temperature, solvent, and reagents, play crucial roles in optimizing the synthesis process.
Biological Activities and Potential Applications
Compounds containing both pyrrolidine and benzooxazole structures have been studied for various biological activities. Preliminary studies suggest that 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit promising pharmacological properties, although further research is necessary to elucidate its specific biological mechanisms and therapeutic potentials.
Potential Applications
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Medicinal Chemistry: This compound has potential applications in developing new therapeutics due to its unique structure and bioactivity profile.
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Drug Delivery Systems: Its favorable lipophilicity could allow for exploration in drug delivery systems.
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to various biological targets. Such studies are crucial for assessing the viability of this compound as a therapeutic agent.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(2-Hydroxyethylsulfinyl)benzo[d]oxazol-2(3H)-one | Contains benzo[d]oxazole and sulfinyl group | Exhibits antioxidant properties |
| (R)-3-(4-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine ring with pyridine substituent | Potential anti-inflammatory effects |
| N-[(3R)-1-[3-(1,2-benzoxazol-3-yl)propyl]pyrrolidin-3-yl]-1 | Contains benzoxazole and pyrrolidine | Investigated for neuroprotective effects |
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